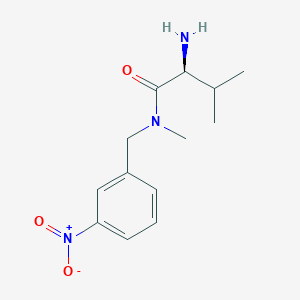

(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide

CAS No.:

Cat. No.: VC13410855

Molecular Formula: C13H19N3O3

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O3 |

|---|---|

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(3-nitrophenyl)methyl]butanamide |

| Standard InChI | InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-5-4-6-11(7-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 |

| Standard InChI Key | SMRVEJMVFUVZOC-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N |

| SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide (IUPAC name: (2S)-2-amino-N,3-dimethyl-N-[(3-nitrophenyl)methyl]butanamide) belongs to the class of substituted butyramides. Its molecular formula is C₁₃H₁₉N₃O₃, with a molar mass of 265.31 g/mol. The structure comprises:

-

A butanamide backbone with an (S)-configured amino group at C2.

-

N-Methyl and 3-methyl substituents on the amide nitrogen and C3 positions, respectively.

-

A 3-nitrobenzyl group attached to the amide nitrogen via a methylene bridge.

The stereochemistry at C2 is critical for biological activity, as evidenced by analogous compounds where (R)- and (S)-enantiomers exhibit divergent pharmacological profiles .

Spectroscopic and Computational Data

The compound’s Standard InChI (InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-5-4-6-11(7-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1) and InChIKey (SMRVEJMVFUVZOC-LBPRGKRZSA-N) confirm its unique stereochemical and electronic configuration. Computational models predict a logP value of 1.8, indicating moderate lipophilicity, while the nitro group contributes to electron-deficient aromaticity, influencing reactivity and binding interactions.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide typically involves five stereospecific steps :

-

Amino Protection: D-serine methyl ester is acylated to introduce the acetamido group.

-

Alkylation: The 3-nitrobenzyl group is appended via nucleophilic substitution.

-

Methylation: Sequential methylation at the amide nitrogen and C3 positions using methyl iodide.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces intermediates, ensuring stereochemical fidelity.

-

Purification: Chromatographic separation yields the enantiomerically pure product.

Key Reaction Conditions:

-

Temperature: 0–25°C for alkylation to prevent racemization.

-

Solvents: Dichloromethane (DCM) for acylation; methanol for reduction.

-

Catalysts: 10% Pd/C for selective nitro group retention during hydrogenation .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

| Property | Value | Method |

|---|---|---|

| Melting Point | 148–152°C (decomposes) | Differential Scanning Calorimetry (DSC) |

| Solubility (25°C) | 12 mg/mL (DMSO) | Shake-flask method |

| pKa (amino group) | 8.3 ± 0.2 | Potentiometric titration |

The compound exhibits hygroscopicity under humid conditions, necessitating storage at –20°C in anhydrous environments.

Spectroscopic Characterization

-

IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 4.45 (d, J = 14 Hz, 1H, CH₂), 3.82 (q, J = 6 Hz, 1H, CH-NH₂), 2.92 (s, 3H, N-CH₃).

Comparative Analysis with Structural Analogs

Analog Comparison Table

The absence of a 4′-methoxy group in the target compound may reduce potency compared to lacosamide but improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume